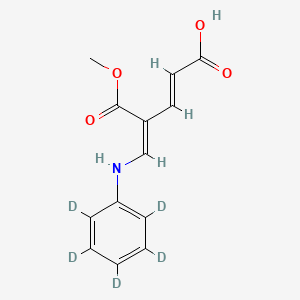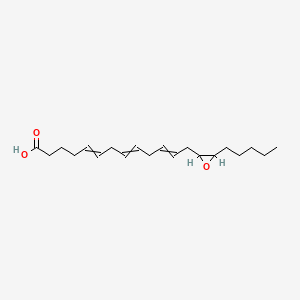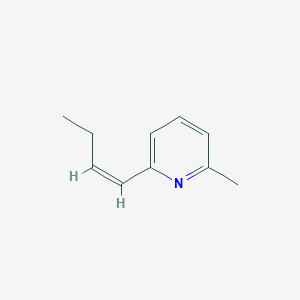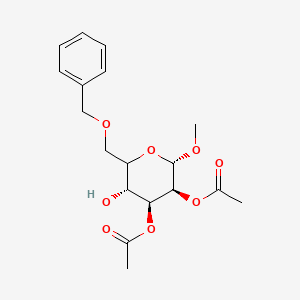
Hydroxyterbinafine b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyterbinafine b-D-glucuronide is a derivative of terbinafine, an allylamine antifungal agent. This compound is formed by the glucuronidation of hydroxyterbinafine, which involves the addition of a glucuronic acid moiety. It is known for its antifungal properties and has been studied for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyterbinafine b-D-glucuronide typically involves the glucuronidation of hydroxyterbinafine. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized enzymatic hydrolysis using β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, allowing for efficient production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Hydroxyterbinafine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Hydroxyterbinafine b-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying glucuronidation reactions and their products.
Biology: The compound is studied for its biological activity, including its antifungal properties and potential therapeutic effects.
Medicine: Research on this compound focuses on its potential use as an antifungal agent and its pharmacokinetics in the human body.
Industry: The compound is used in the development of antifungal formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of hydroxyterbinafine b-D-glucuronide involves the inhibition of fungal squalene monooxygenase, an enzyme crucial for ergosterol synthesis in fungal cell walls. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Terbinafine: The parent compound of hydroxyterbinafine b-D-glucuronide, known for its antifungal properties.
Hydroxyterbinafine: A hydroxylated derivative of terbinafine with similar antifungal activity.
Morphine-6-glucuronide: Another glucuronide compound with significant biological activity, used as an analgesic.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and potentially alters its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its parent compound and other similar compounds .
Properties
CAS No. |
99473-12-8 |
|---|---|
Molecular Formula |
C27H33NO7 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1 |
InChI Key |
XWKOYVRIRYSRSH-APVLZFLUSA-N |
SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Isomeric SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Synonyms |
(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)












